molecular formula C14H15NO B1278222 N-Benzyl-3-methoxyaniline CAS No. 90811-55-5

N-Benzyl-3-methoxyaniline

Cat. No.: B1278222
CAS No.: 90811-55-5
M. Wt: 213.27 g/mol
InChI Key: IWXYQQZZRQBFKF-UHFFFAOYSA-N
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Description

N-Benzyl-3-methoxyaniline is an organic compound with the molecular formula C14H15NO It is a derivative of aniline, where the aniline nitrogen is substituted with a benzyl group and a methoxy group at the meta position on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyl-3-methoxyaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-methoxyaniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon may be employed to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-3-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy group. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-Benzyl-3-methoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of dyes, pharmaceuticals, and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of medicinal compounds with potential therapeutic effects.

    Industry: Utilized in the production of polymers and materials with specific properties, such as conductivity and thermal stability.

Mechanism of Action

The mechanism of action of N-Benzyl-3-methoxyaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

    N-Benzyl-4-methoxyaniline: Similar structure but with the methoxy group at the para position.

    N-Benzyl-2-methoxyaniline: Methoxy group at the ortho position.

    N-Methyl-3-methoxyaniline: Methyl group instead of benzyl group on the nitrogen.

Uniqueness: N-Benzyl-3-methoxyaniline is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interaction with other molecules. The benzyl group provides steric hindrance and electronic effects that differentiate it from other aniline derivatives.

This comprehensive overview highlights the significance of this compound in various fields and its potential for further research and application

Properties

IUPAC Name

N-benzyl-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-16-14-9-5-8-13(10-14)15-11-12-6-3-2-4-7-12/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXYQQZZRQBFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433134
Record name N-Benzyl-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90811-55-5
Record name N-Benzyl-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The general procedure under argon was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (425 mg, 2.00 mmol), benzylamine (131 μL, 1.20 mmol), 3-iodoanisole (119 μl, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). Column chromatography using a solvent mixture (hexane/ethyl acetate=10/1, Rf=0.4) afforded N-(3-methoxyphenyl)benzylamine (171 mg, 80% isolated yield) as white solid. The spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity. See Ali, M. H.; Buchwald, S. L. J. Org. Chem. 2001, 66, 2560-2565.
Name
K3PO4
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
131 μL
Type
reactant
Reaction Step Two
Quantity
119 μL
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Name
copper(I) iodide
Quantity
10 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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